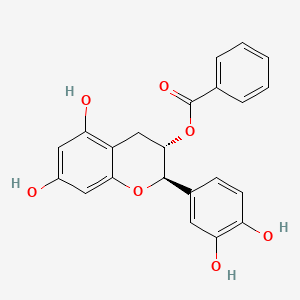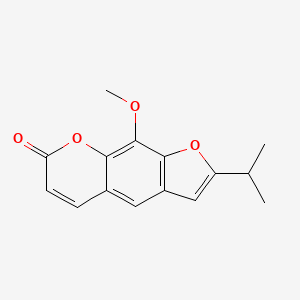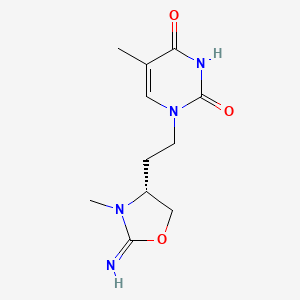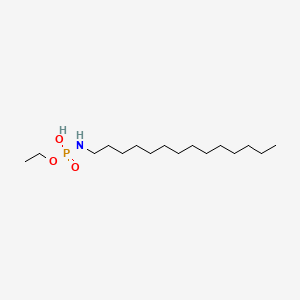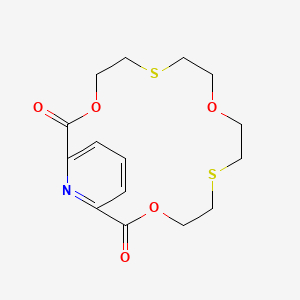
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a complex macrocyclic compound characterized by its unique structure, which includes multiple oxygen, sulfur, and nitrogen atoms.
Preparation Methods
The synthesis of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione typically involves the use of pyridine dicarbonyl chloride as a starting material. The synthetic route includes several steps, such as the formation of intermediate compounds and the incorporation of sulfur and oxygen atoms into the macrocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Chemical Reactions Analysis
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in targeted drug delivery systems. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione can be compared with other similar macrocyclic compounds, such as 3,6,9,12-tetraoxa-18-azabicyclo(12.3.1)oetadeca-1(18),14,16-triene-2,13-dione and 3,6,9,12,15-pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione. These compounds share similar structural features but differ in the number and arrangement of oxygen, sulfur, and nitrogen atoms. The uniqueness of this compound lies in its specific combination of these atoms, which imparts distinct chemical and biological properties .
Properties
CAS No. |
68436-51-1 |
|---|---|
Molecular Formula |
C15H19NO5S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,9,15-trioxa-6,12-dithia-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C15H19NO5S2/c17-14-12-2-1-3-13(16-12)15(18)21-7-11-23-9-5-19-4-8-22-10-6-20-14/h1-3H,4-11H2 |
InChI Key |
LRISKFCJYKCVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOC(=O)C2=NC(=CC=C2)C(=O)OCCSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



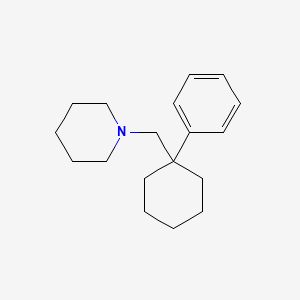
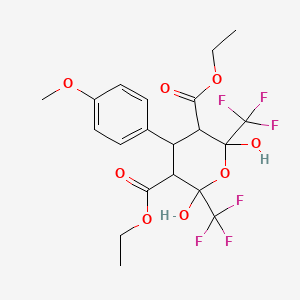
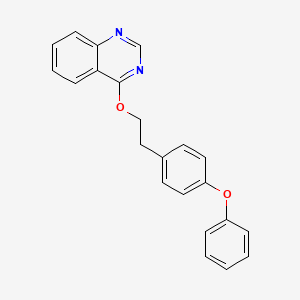

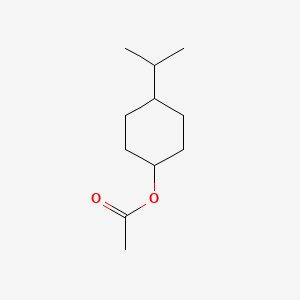
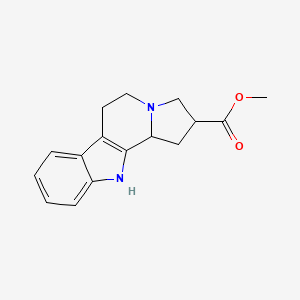

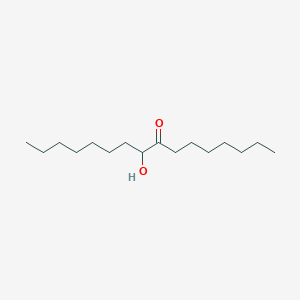
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
